molecular formula C6H6O4 B3177856 3-(Hydroxymethyl)-4-methylfuran-2,5-dione CAS No. 245124-18-9

3-(Hydroxymethyl)-4-methylfuran-2,5-dione

Cat. No.: B3177856
CAS No.: 245124-18-9
M. Wt: 142.11 g/mol
InChI Key: WCLKACFLUOXLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hydroxymethyl)-4-methylfuran-2,5-dione is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a hydroxymethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-4-methylfuran-2,5-dione can be achieved through several methods. One common approach involves the hydroxymethylation of 4-methylfuran-2,5-dione using formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the addition of the hydroxymethyl group to the furan ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-4-methylfuran-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group, forming 3-(Carboxymethyl)-4-methylfuran-2,5-dione.

    Reduction: The compound can be reduced to form 3-(Hydroxymethyl)-4-methylfuran.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-4-methylfuran-2,5-dione

    Reduction: 3-(Hydroxymethyl)-4-methylfuran

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)-4-methylfuran-2,5-dione has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-4-methylfuran-2,5-dione involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The furan ring provides a stable framework that can undergo further chemical modifications, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)furan-2,5-dione: Lacks the methyl group at the 4-position.

    4-Methylfuran-2,5-dione: Lacks the hydroxymethyl group.

    3-(Carboxymethyl)-4-methylfuran-2,5-dione: Contains a carboxyl group instead of a hydroxymethyl group.

Uniqueness

3-(Hydroxymethyl)-4-methylfuran-2,5-dione is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-(hydroxymethyl)-4-methylfuran-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-3-4(2-7)6(9)10-5(3)8/h7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLKACFLUOXLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2-bromomethyl-3-methylmaleic anhydride (1.25 g, 6.10 mmol) was added 5 M aqueous sodium hydroxide solution (4 mL) at room temperature, and the mixture was stirred for 12 h. The reaction mixture was adjusted to pH 1 with 5 M hydrochloric acid (5 mL), added with sodium chloride and extracted three times with ethyl acetate. The combined organic layer was concentrated under reduced pressure, and the residue thus obtained was subjected to silica gel column chromatography (hexane-ethyl acetate 2:1) to give 227 mg of the title compound as oil (yield: 26%).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Hydroxymethyl)-4-methylfuran-2,5-dione
Reactant of Route 2
3-(Hydroxymethyl)-4-methylfuran-2,5-dione
Reactant of Route 3
3-(Hydroxymethyl)-4-methylfuran-2,5-dione
Reactant of Route 4
3-(Hydroxymethyl)-4-methylfuran-2,5-dione
Reactant of Route 5
3-(Hydroxymethyl)-4-methylfuran-2,5-dione
Reactant of Route 6
3-(Hydroxymethyl)-4-methylfuran-2,5-dione

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